
tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate: is a chemical compound with the molecular formula C10H15N3O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methyl group attached to the pyrazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate typically involves the following steps:
Starting Materials: : The synthesis often begins with commercially available starting materials such as 3-amino-6-methylpyrazine-2-carboxylic acid.
Protection of Amino Group: : The amino group is protected using tert-butyloxycarbonyl (Boc) protection to prevent unwanted side reactions.
Esterification: : The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The pyrazine ring can be oxidized to form pyrazine-2,3-dione derivatives.
Reduction: : The compound can be reduced to form the corresponding amine derivatives.
Substitution: : The tert-butyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: : Pyrazine-2,3-dione derivatives.
Reduction Products: : Amines and other reduced derivatives.
Substitution Products: : Derivatives with different functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: : The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: : It is used in the development of new drugs and therapeutic agents.
Industry: : The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate is similar to other pyrazine derivatives, such as:
Pyrazine-2-carboxylic acid
3-Amino-6-methylpyrazine-2-carboxylic acid
Tert-butyl pyrazine-2-carboxylate
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-6-5-12-8(11)7(13-6)9(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12) |
Clave InChI |
RIQHRTNKKRFIQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


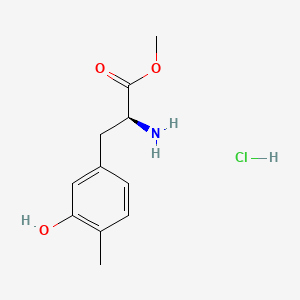
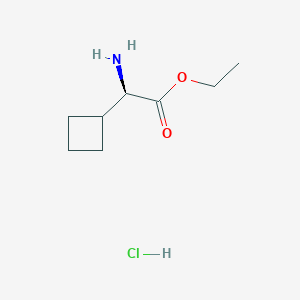

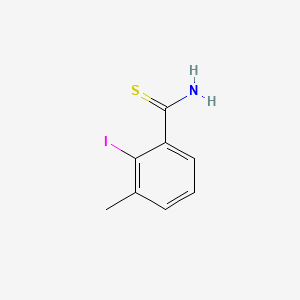
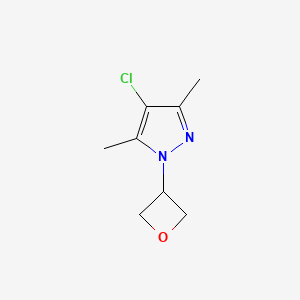
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
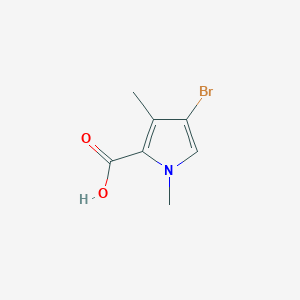
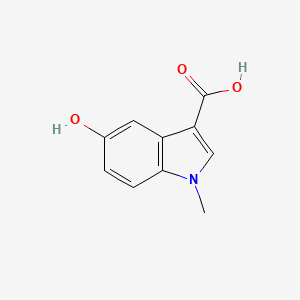
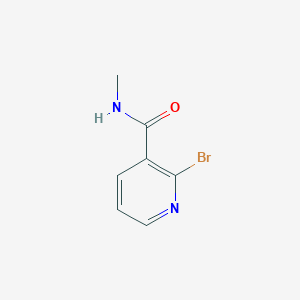
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)
![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
